

An In-depth Technical Guide to Ethyl 4,6-dimethyl-5-coumalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate*

Cat. No.: B043847

[Get Quote](#)

This guide provides a comprehensive overview of Ethyl 4,6-dimethyl-5-coumalate, a significant heterocyclic compound, for researchers, scientists, and professionals in drug development. It covers its historical discovery, synthesis, physicochemical properties, and synthetic applications, with a focus on detailed experimental protocols and data presentation.

Introduction

Ethyl 4,6-dimethyl-5-coumalate, also widely known by its common name ethyl isodehydroacetate, is a derivative of α -pyrone (2H-pyran-2-one). Its chemical structure, featuring a substituted pyrone ring, makes it a versatile intermediate in organic synthesis. The formal IUPAC name for this compound is **Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate**. It is registered under the CAS number 3385-34-0. The pyrone scaffold is present in numerous natural products and biologically active molecules, exhibiting a wide range of activities, which underscores the importance of understanding the chemistry of compounds like ethyl isodehydroacetate.[1][2][3][4][5]

History and Discovery

The history of Ethyl 4,6-dimethyl-5-coumalate is intertwined with the early investigations into the chemistry of acetoacetic esters in the late 19th century. The parent acid, isodehydroacetic acid, was prepared through the self-condensation of ethyl acetoacetate in the presence of strong acids. Early pioneering work in this area was conducted by several notable chemists.

In the 1880s, German chemist Arthur Hantzsch made significant contributions to the understanding of reactions involving β -keto esters, which laid the groundwork for the synthesis of various heterocyclic compounds. Around the same period, C. Duisberg also reported on the reactions of acetoacetic ester that led to pyrone-type structures. Later, in 1890, Richard Anschütz and his colleagues further elucidated the structure and reactions of these condensation products.

A reliable and detailed procedure for the synthesis of both isodehydroacetic acid and its ethyl ester, ethyl isodehydroacetate, was later published in the esteemed "Organic Syntheses" collection. This method, which involves the treatment of ethyl acetoacetate with concentrated sulfuric acid, remains a classic example of the synthesis of this class of compounds. This procedure not only provides a practical route to the compound but also serves as a historical record of the established methods for its preparation.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic data for Ethyl 4,6-dimethyl-5-coumalate are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate	
Synonyms	Ethyl isodehydroacetate, Ethyl 4,6-dimethyl-2-pyrone-5-carboxylate	[6]
CAS Number	3385-34-0	[6]
Molecular Formula	C ₁₀ H ₁₂ O ₄	[6]
Molecular Weight	196.20 g/mol	[6]
Appearance	Liquid	[6]
Boiling Point	185–192 °C at 35 mmHg	
Melting Point	18–20 °C	
¹ H NMR (CDCl ₃ , 300 MHz)	δ (ppm): 1.35 (t, 3H, J=7.1 Hz, -OCH ₂ CH ₃), 2.25 (s, 3H, C4-CH ₃), 2.40 (s, 3H, C6-CH ₃), 4.30 (q, 2H, J=7.1 Hz, -OCH ₂ CH ₃), 5.95 (s, 1H, C3-H)	
¹³ C NMR (CDCl ₃ , 75 MHz)	δ (ppm): 14.1, 19.8, 20.5, 61.2, 107.9, 109.8, 157.9, 160.8, 162.7, 164.0	
IR Spectrum (Liquid)	Key peaks (cm ⁻¹): ~1720 (C=O, ester), ~1640 (C=O, lactone), ~1560 (C=C)	[6]
Mass Spectrum (EI)	m/z (%): 196 (M ⁺), 168, 151, 123, 111, 95, 67, 43	[7]

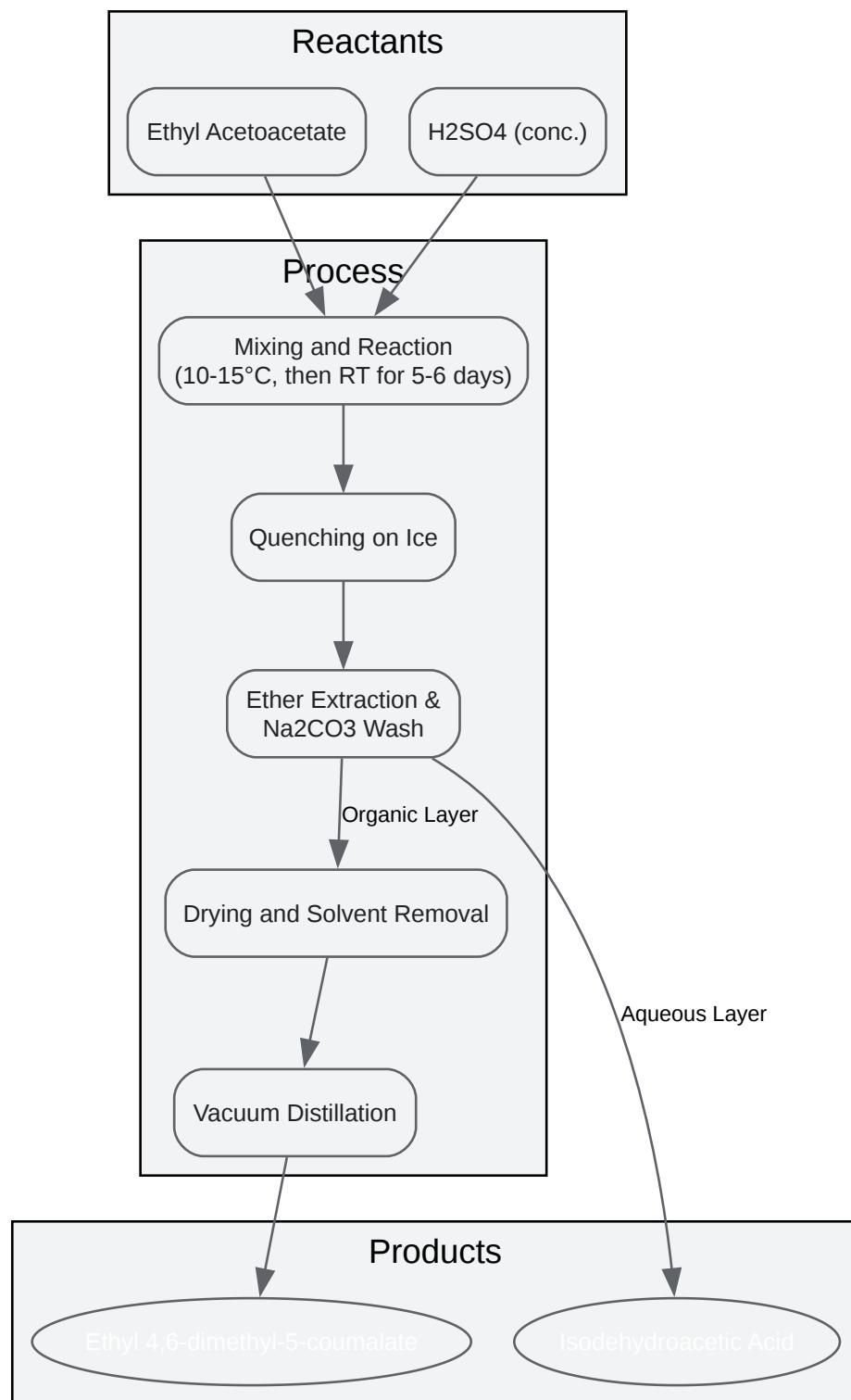
Experimental Protocols

The following is a detailed experimental protocol for the classical synthesis of Ethyl 4,6-dimethyl-5-coumalate (Ethyl Isodehydroacetate) based on the procedure published in Organic

Syntheses.

Reaction: Self-condensation of ethyl acetoacetate catalyzed by sulfuric acid.

Materials:


- Ethyl acetoacetate
- Concentrated sulfuric acid (98%)
- Crushed ice
- Diethyl ether
- Saturated sodium carbonate solution
- Concentrated hydrochloric acid
- Anhydrous sodium sulfate
- Decolorizing carbon

Procedure:

- Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place concentrated sulfuric acid. Cool the flask in an ice bath.
- Addition of Reactant: While maintaining the temperature between 10-15 °C, slowly add ethyl acetoacetate to the stirred sulfuric acid.
- Reaction: After the addition is complete, stopper the flask and allow it to stand at room temperature for 5-6 days.
- Work-up: Pour the reaction mixture onto crushed ice with vigorous stirring. Collect the precipitated solid (a mixture of isodehydroacetic acid and its ethyl ester) by vacuum filtration and wash with cold water.

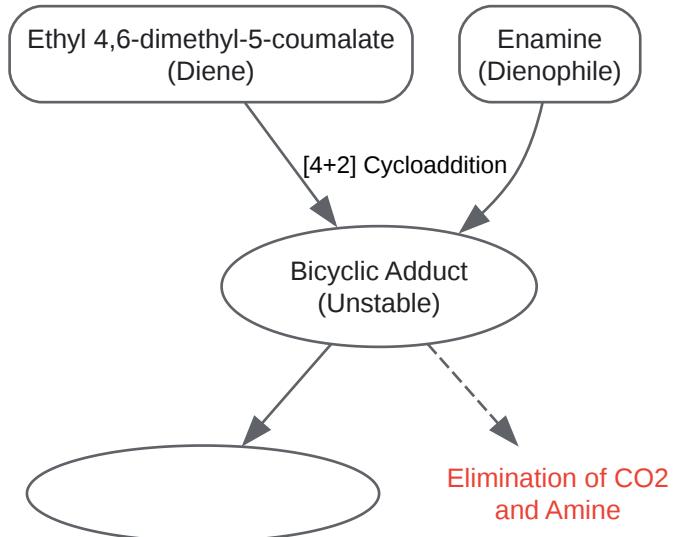
- Extraction: Extract the aqueous filtrate with diethyl ether. Combine the ether extracts with the collected solid.
- Separation: Wash the ether solution with a saturated sodium carbonate solution to extract the acidic isodehydroacetic acid. The ethyl ester remains in the ether layer.
- Isolation of Ethyl Ester: Dry the ether layer containing the ethyl ester over anhydrous sodium sulfate. Remove the ether by distillation.
- Purification: Purify the residue by vacuum distillation to obtain Ethyl 4,6-dimethyl-5-coumalate.

Classical Synthesis of Ethyl 4,6-dimethyl-5-coumalate

[Click to download full resolution via product page](#)

Classical synthesis workflow for Ethyl 4,6-dimethyl-5-coumalate.

Synthetic Utility and Reactivity


Ethyl 4,6-dimethyl-5-coumalate is a valuable building block in organic synthesis, primarily due to its reactivity as a diene in Diels-Alder reactions. The pyrone ring can undergo cycloaddition with various dienophiles, which, upon subsequent elimination of carbon dioxide, leads to the formation of highly substituted aromatic compounds.

A notable application is the reaction with enamines, which provides a regioselective route to substituted benzoates. This transformation is significant as it allows for the construction of complex aromatic systems from relatively simple starting materials.

Example: Diels-Alder Reaction with an Enamine

The reaction of Ethyl 4,6-dimethyl-5-coumalate with an enamine, such as 1-morpholinocyclohexene, proceeds via a [4+2] cycloaddition. The initial bicyclic adduct is unstable and readily undergoes a retro-Diels-Alder reaction, eliminating carbon dioxide and the amine to afford a substituted aromatic ester.

Diels-Alder Reactivity of Ethyl 4,6-dimethyl-5-coumalate

[Click to download full resolution via product page](#)

General scheme of the Diels-Alder reaction of Ethyl 4,6-dimethyl-5-coumalate.

Biological Significance

While Ethyl 4,6-dimethyl-5-coumalate itself has not been extensively studied for its biological activity, the α -pyrone scaffold is a well-recognized pharmacophore present in a multitude of natural products with diverse and potent biological activities.^{[1][4]} These activities include antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties.^{[1][2][5]}

For instance, various substituted 2-pyrone have been shown to exhibit significant inhibitory activity against bacteria such as *Bacillus subtilis*, *Escherichia coli*, and *Staphylococcus aureus*.^[1] Furthermore, certain synthetic 2-pyrone derivatives have demonstrated potent cytotoxic effects against human cancer cell lines, such as A2780 human ovarian carcinoma and K562 human chronic myelogenous leukemia, highlighting their potential as anticancer agents.^{[1][3]}

The structural similarity of Ethyl 4,6-dimethyl-5-coumalate to these biologically active pyrones suggests that it could serve as a valuable starting material or a scaffold for the development of new therapeutic agents. Further investigation into its pharmacological profile is a promising area for future research in drug discovery.

Conclusion

Ethyl 4,6-dimethyl-5-coumalate, or ethyl isodehydroacetate, is a historically significant compound with a rich chemical background dating back to the foundational studies of organic chemistry. Its synthesis from readily available starting materials and its versatile reactivity, particularly in Diels-Alder reactions, have established it as a valuable tool for the construction of complex molecular architectures. While its own biological profile remains largely unexplored, the prevalence of the α -pyrone core in numerous bioactive molecules suggests that Ethyl 4,6-dimethyl-5-coumalate holds potential as a scaffold for the development of new pharmaceuticals. This guide has provided a detailed overview of its history, synthesis, properties, and applications to aid researchers in harnessing the full potential of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. α -pyrones: Small molecules with versatile structural diversity reflected in multiple pharmacological activities-an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- 7. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 4,6-dimethyl-5-coumalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043847#discovery-and-history-of-ethyl-4-6-dimethyl-5-coumalate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com